molecular formula C17H11FO3 B2867847 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate CAS No. 477857-49-1

2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate

Cat. No.: B2867847
CAS No.: 477857-49-1
M. Wt: 282.27
InChI Key: ARSSEWIGYRODMT-UHFFFAOYSA-N
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Description

2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate ( 477857-49-1) is a synthetic organic compound with the molecular formula C 17 H 11 FO 3 and a molecular weight of 282.27 g/mol . This ester is built on a biphenyl scaffold, a structure frequently explored in medicinal chemistry and materials science for its unique physicochemical properties. The core structure of this molecule incorporates two key motifs: a 2-fluoro-[1,1'-biphenyl] system and a furan-2-carboxylate (2-furoate) ester. The biphenyl scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets . For instance, flurbiprofen (2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid), which shares the same fluorinated biphenyl core, is a well-known non-steroidal anti-inflammatory drug (NSAID) . Furthermore, derivatives containing the fluorinated biphenyl moiety have been extensively studied for their potential as enzyme inhibitors, such as urease inhibitors, and have been investigated in the development of treatments for conditions like rheumatoid arthritis and other inflammatory diseases . The specific combination of this scaffold with a furoate ester group makes this compound a valuable intermediate for researchers. It can be used in the synthesis of more complex molecules, in structure-activity relationship (SAR) studies, and in the development of potential pharmacologically active compounds . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-phenylphenyl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO3/c18-15-11-13(21-17(19)16-7-4-10-20-16)8-9-14(15)12-5-2-1-3-6-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSSEWIGYRODMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate

Retrosynthetic Dissection and Strategic Planning

A retrosynthetic analysis of the target molecule, 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate, reveals that the core structure is an ester. The most logical disconnection is at the ester linkage, which breaks the molecule down into two primary precursors: 2-Fluoro[1,1'-biphenyl]-4-ol and 2-furoic acid or its activated derivative. This approach simplifies the synthesis into two parallel and more manageable synthetic sequences that converge in the final esterification step.

The synthesis of the 2-Fluoro[1,1'-biphenyl]-4-ol precursor.

The synthesis of 2-furoic acid or a more reactive derivative (e.g., an acyl chloride or anhydride).

The coupling of these two precursors via an esterification reaction.

Synthesis of the 2-Fluoro[1,1'-biphenyl]-4-ol Precursor

The synthesis of 2-Fluoro[1,1'-biphenyl]-4-ol is a multi-step process that involves the formation of the biphenyl (B1667301) core, the introduction of the fluorine atom at a specific position, and the placement of the hydroxyl group.

The formation of the C-C bond linking the two phenyl rings is a critical step in the synthesis of the biphenyl scaffold. Several modern cross-coupling reactions are well-suited for this transformation, offering high yields and functional group tolerance. nih.gov

Suzuki-Miyaura Cross-Coupling: This is one of the most widely used methods for the synthesis of biaryls. nih.govrsc.org It typically involves the reaction of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the 2-Fluoro[1,1'-biphenyl]-4-ol precursor, this could involve coupling a fluorinated phenylboronic acid with a hydroxylated aryl halide, or vice versa. The choice of coupling partners would be dictated by the commercial availability and stability of the starting materials.

Negishi Cross-Coupling: This reaction utilizes an organozinc reagent and an aryl halide, catalyzed by a nickel or palladium complex. nih.gov It is known for its high reactivity and functional group compatibility. The synthesis of the biphenyl core could be achieved by coupling an arylzinc reagent with an appropriate aryl halide. nih.gov

Gomberg-Bachmann Reaction: This reaction involves the diazotization of an aniline (B41778) derivative, followed by reaction with another aromatic compound. For instance, treating aniline with sodium nitrite (B80452) and hydrochloric acid yields a diazonium salt, which can then react with benzene (B151609) to form biphenyl. wikipedia.org

A comparison of these methods is presented in the table below:

Coupling ReactionCatalystCoupling PartnersKey Advantages
Suzuki-MiyauraPalladiumAryl boronic acid/ester + Aryl halideMild reaction conditions, high functional group tolerance, commercially available reagents
NegishiNickel or PalladiumOrganozinc reagent + Aryl halideHigh reactivity, good for sterically hindered substrates
Gomberg-BachmannNone (radical reaction)Diazonium salt + AreneDoes not require a metal catalyst

The introduction of a fluorine atom at a specific position on the biphenyl ring requires careful consideration of directing effects and the choice of fluorinating agent. Organofluorine compounds are significant in various applications due to their unique properties. rsc.org

Methods for regioselective fluorination include:

Nucleophilic Aromatic Substitution (SNA_r): If a suitable leaving group (e.g., nitro or chloro) is present at the desired position and the ring is activated towards nucleophilic attack, a fluoride (B91410) source such as potassium fluoride can be used.

Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to introduce fluorine onto an electron-rich aromatic ring. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring.

From an Amino Group: A common strategy involves the diazotization of an amino group followed by a Schiemann reaction or related transformation using a fluoride source. This method offers excellent regiocontrol.

Recent advancements have also explored palladium-catalyzed fluorination of aryl triflates and bromides, allowing for room-temperature reactions with high regioselectivity. bohrium.com

The introduction of the hydroxyl group at the 4-position of the biphenyl core can be achieved through several synthetic routes.

Nucleophilic Aromatic Substitution: Similar to fluorination, a leaving group at the 4-position can be displaced by a hydroxide (B78521) or alkoxide nucleophile, although this often requires harsh reaction conditions.

From an Amino Group: A diazonium salt, formed from a 4-amino-biphenyl derivative, can be hydrolyzed to the corresponding phenol (B47542). This is a reliable and widely used method.

Oxidation of an Organoboron Compound: An arylboronic acid can be oxidized to the corresponding phenol using reagents such as hydrogen peroxide under basic conditions. This can be a mild and efficient method if the boronic acid precursor is readily available.

Radiolytic Hydroxylation: Studies on the radiolytic oxidation of biphenyl have shown the formation of 2-, 3-, and 4-hydroxybiphenyl, indicating that direct hydroxylation is possible, though controlling regioselectivity in a preparative context can be challenging. acs.org

Synthesis of 2-Furoic Acid or its Activated Derivatives

2-Furoic acid, also known as furan-2-carboxylic acid, is the second key precursor for the final esterification. wikipedia.org

Several well-established methods exist for the synthesis of 2-furoic acid.

Oxidation of Furfural (B47365): A common and industrially viable method is the oxidation of furfural. wikipedia.orgchemicalbook.com This can be achieved using various oxidizing agents. A notable industrial process is the Cannizzaro reaction of furfural in an aqueous sodium hydroxide solution, which disproportionates to yield both 2-furoic acid and furfuryl alcohol. wikipedia.org While this method gives a 50% yield for each product, it is economically feasible due to the commercial value of both compounds. wikipedia.org

Oxidation of Furfuryl Alcohol: 2-Furoic acid can also be synthesized by the oxidation of furfuryl alcohol. wikipedia.org

From Mucic Acid: Historically, 2-furoic acid was first prepared by the dry distillation of mucic acid by Carl Wilhelm Scheele in 1780. wikipedia.org

For the subsequent esterification reaction, 2-furoic acid may need to be converted to a more reactive derivative, such as an acyl chloride (2-furoyl chloride) or an anhydride (B1165640). This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) for the acyl chloride, or by using a dehydrating agent for the anhydride.

The following table summarizes the key synthetic methods for 2-furoic acid:

Starting MaterialReagent(s)Key Features
FurfuralNaOH (aq)Cannizzaro reaction, co-produces furfuryl alcohol wikipedia.org
FurfuralOxidizing agent (e.g., copper oxide)Direct oxidation chemicalbook.com
Furfuryl AlcoholOxidizing agentOxidation of the alcohol
Mucic AcidHeat (Dry distillation)Historical method wikipedia.org

Preparation of Reactive 2-Furoate Intermediates (e.g., acyl chlorides, anhydrides)

To enhance the reactivity of 2-furoic acid for esterification, it is typically converted into more electrophilic intermediates, such as acyl chlorides or anhydrides.

Acyl Chlorides: The most common method for preparing 2-furoyl chloride is by reacting 2-furoic acid with a chlorinating agent. wikipedia.orglouisville.edu Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. The reaction involves refluxing 2-furoic acid in an excess of thionyl chloride, which serves as both the reagent and the solvent. wikipedia.org This process efficiently converts the carboxylic acid into the corresponding acyl chloride, with gaseous byproducts (sulfur dioxide and hydrogen chloride) that can be easily removed. wikipedia.org Alternative methods include the use of oxalyl chloride or phosgene, which can also yield high-purity 2-furoyl chloride. guidechem.comgoogle.com

Anhydrides: 2-Furoic anhydride can be synthesized through the dehydration of two molecules of 2-furoic acid. A common laboratory method involves heating 2-furoic acid with a dehydrating agent like acetic anhydride. Another approach is to first synthesize the acyl chloride and then react it with a carboxylate salt, such as sodium 2-furoate.

Comparison of Reagents for 2-Furoyl Chloride Synthesis
ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂)Reflux in excess reagentHigh yield, gaseous byproducts are easily removedReagent is corrosive and moisture-sensitive
Oxalyl Chloride ((COCl)₂)Room temperature or mild heatingMilder conditions than SOCl₂, clean reactionMore expensive than thionyl chloride
Phosgene (COCl₂)Catalytic, often with DMFHigh purity product, high yield google.comExtremely toxic gas, requires special handling

Esterification Strategies for Forming this compound

The final step in the synthesis is the formation of the ester bond between the activated 2-furoate intermediate and 2-fluoro[1,1'-biphenyl]-4-ol. Several strategies can be employed for this crucial transformation.

Direct esterification, also known as Fischer esterification, involves reacting the carboxylic acid (2-furoic acid) directly with the alcohol (2-fluoro[1,1'-biphenyl]-4-ol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, a large excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed, often by azeotropic distillation. masterorganicchemistry.com While this method is straightforward, it may not be suitable for sensitive substrates due to the harsh acidic conditions and high temperatures required. masterorganicchemistry.com

Coupling reagents are widely used to facilitate the formation of amides and esters under mild conditions. organic-chemistry.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective for this purpose. mdpi.comresearchgate.net The reaction, often referred to as Steglich esterification, involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with the alcohol to form the desired ester. organic-chemistry.org The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction. rsc.org A key advantage of this method is its mild reaction conditions, making it compatible with a wide range of functional groups. organic-chemistry.orgrsc.org A notable drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the reaction mixture. researchgate.net EDC offers an advantage in this regard, as its corresponding urea (B33335) byproduct is water-soluble, simplifying purification. researchgate.net

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of synthesizing this compound, a simple alkyl furoate (e.g., methyl 2-furoate) could be reacted with 2-fluoro[1,1'-biphenyl]-4-ol in the presence of an acid or base catalyst. organic-chemistry.org This method is reversible, and the equilibrium is typically shifted by removing the more volatile alcohol byproduct. organic-chemistry.org Lewis acids, such as titanium tetraisopropoxide, can also catalyze this transformation. google.com

The Schotten-Baumann reaction is a well-established method for the acylation of alcohols and phenols. iitk.ac.in It typically involves the reaction of an acyl chloride with an alcohol or phenol in the presence of an aqueous base, such as sodium hydroxide. iitk.ac.inaskfilo.com For the synthesis of this compound, 2-furoyl chloride would be reacted with 2-fluoro[1,1'-biphenyl]-4-ol under these basic conditions. askfilo.comchemistry-reaction.com The base serves to neutralize the hydrochloric acid generated during the reaction and also to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which enhances the reaction rate. askfilo.comvedantu.com This method is particularly effective for the acylation of phenols. askfilo.combrainly.in

Overview of Esterification Strategies
MethodReactantsKey Reagents/ConditionsAdvantagesDisadvantages
Direct Acid Catalysis2-Furoic acid + 2-Fluoro[1,1'-biphenyl]-4-olStrong acid catalyst (e.g., H₂SO₄), heat, removal of waterAtom economical, simple reagentsHarsh conditions, potential for side reactions
Coupling Reagent-Mediated2-Furoic acid + 2-Fluoro[1,1'-biphenyl]-4-olDCC or EDC, DMAP (catalyst)Mild conditions, high yields mdpi.comStoichiometric amounts of coupling agent, byproduct removal can be challenging researchgate.net
TransesterificationAlkyl 2-furoate + 2-Fluoro[1,1'-biphenyl]-4-olAcid or base catalyst, heatCan be driven to completion by removing byproductEquilibrium process, may require forcing conditions
Schotten-Baumann Reaction2-Furoyl chloride + 2-Fluoro[1,1'-biphenyl]-4-olAqueous base (e.g., NaOH)Effective for phenols, generally high yielding askfilo.comRequires prior synthesis of the acyl chloride

Stereochemical Considerations in Synthesis (if applicable to potential chiral derivatives or analogous structures)

The core structure of this compound is not chiral. However, stereochemistry becomes a critical consideration when dealing with chiral derivatives or analogous structures. For instance, if a chiral center were introduced into either the biphenyl or the furoate moiety, the synthesis would need to be designed to control the stereochemical outcome.

Biphenyl derivatives can exhibit axial chirality (atropisomerism) if rotation around the biphenyl single bond is restricted, typically by the presence of bulky ortho-substituents. rsc.org While the single fluorine atom in the 2-position of the target molecule is generally not sufficient to induce stable atropisomers at room temperature, the synthesis of more substituted chiral biphenyls often requires specialized coupling reactions, such as the Ullmann coupling, to construct the biaryl bond. nih.govacs.org Resolution of enantiomers can be achieved through methods like chiral HPLC. nih.govacs.org

If a chiral center were present, for example, in a substituent on the furoate ring or as a chiral alcohol analogous to the biphenyl phenol, the esterification reaction itself could potentially lead to a mixture of diastereomers. In such cases, the choice of synthetic route and reagents would be crucial to achieve the desired stereoselectivity. For example, using enantiopure starting materials would be the most direct approach to obtaining a single stereoisomer of the final product.

Formation and Characterization of Racemic Mixtures

In the context of this compound, a racemic mixture would arise if the molecule exhibits axial chirality, a phenomenon known as atropisomerism. This occurs when rotation around the C-C single bond connecting the two phenyl rings is sufficiently hindered due to the presence of bulky ortho-substituents. The fluorine atom at the 2-position, while not exceptionally large, can contribute to restricted rotation, potentially leading to the existence of stable, non-superimposable rotational isomers (enantiomers).

The synthesis of the biphenyl core via methods like the Suzuki-Miyaura coupling, without the use of chiral ligands or auxiliaries, would typically result in a racemic mixture of these atropisomers.

Characterization of Racemic Mixtures:

The characterization of such a racemic mixture involves several analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the two enantiomers in a racemic mixture are identical. However, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the respective enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method for identifying and quantifying the components of a racemic mixture. By using a chiral stationary phase, the two enantiomers can be separated, resulting in two distinct peaks in the chromatogram with equal areas.

Circular Dichroism (CD) Spectroscopy: A racemic mixture will not show a CD signal, as the equal and opposite absorption of circularly polarized light by the two enantiomers cancels out. This can be used to confirm the racemic nature of the sample.

A representative dataset for the characterization of a racemic biphenyl mixture is presented below:

Analytical TechniqueObservationInterpretation
¹H NMR (in CDCl₃)Single set of peaks corresponding to the molecular structure.Enantiomers are indistinguishable in an achiral environment.
Chiral HPLC (Chiralpak IA column)Two peaks with identical peak areas at different retention times.Successful separation of the two enantiomers, confirming a racemic mixture.
Circular Dichroism (CD) SpectroscopyNo observable signal across the UV-Vis spectrum.Absence of net optical activity, characteristic of a racemic mixture.

Diastereoselective and Enantioselective Synthetic Approaches

Achieving stereocontrol in the synthesis of this compound, should it exhibit stable atropisomerism, requires the use of diastereoselective or enantioselective strategies.

Diastereoselective Synthesis:

A common diastereoselective approach involves the use of a chiral auxiliary. This auxiliary can be attached to one of the coupling partners prior to the biphenyl bond formation. The pre-existing stereocenter on the auxiliary directs the formation of the chiral axis, leading to a preference for one diastereomer over the other. After the coupling reaction, the chiral auxiliary can be cleaved to yield the enantioenriched biphenyl product.

Enantioselective Synthesis:

Modern enantioselective methods often rely on transition metal-catalyzed reactions employing chiral ligands. rsc.org In the context of a Suzuki-Miyaura coupling to form the biphenyl core, a palladium catalyst can be complexed with a chiral phosphine (B1218219) ligand. This chiral catalyst environment can differentiate between the two prochiral faces of the substrates, leading to the preferential formation of one enantiomer.

Another advanced approach is the use of catalytic asymmetric C-H activation. nih.govacs.orgrsc.org This method can directly forge the biaryl bond while establishing axial chirality with high enantioselectivity.

The choice of synthetic strategy depends on the stability of the atropisomers and the desired level of enantiomeric excess.

Reaction Optimization and Process Intensification

Solvothermal and Microwave-Assisted Synthesis

Solvothermal Synthesis:

Solvothermal synthesis involves conducting the reaction in a closed vessel at temperatures above the boiling point of the solvent. The increased pressure and temperature can significantly accelerate reaction rates and, in some cases, influence product selectivity. For the esterification step in the synthesis of this compound, a solvothermal approach could offer advantages by enabling the use of less reactive starting materials or reducing reaction times.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification. Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatic reductions in reaction times and often improved yields compared to conventional heating methods.

For the final esterification step, microwave-assisted synthesis can be particularly effective. The reaction between 2-fluoro[1,1'-biphenyl]-4-ol and 2-furoyl chloride can be carried out in a suitable solvent under microwave irradiation, often reaching completion in minutes rather than hours.

Below is a comparative table of hypothetical reaction conditions for the esterification step:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time4-8 hours5-15 minutes
Temperature80-120 °C100-150 °C
SolventToluene, DichloromethaneDMF, Dioxane
Yield75-85%85-95%

Catalyst Screening and Ligand Design for Enhanced Selectivity and Yield

The yield and selectivity of the Suzuki-Miyaura coupling to form the 2-fluoro[1,1'-biphenyl]-4-ol intermediate are highly dependent on the choice of catalyst and ligand.

Catalyst Screening:

A variety of palladium sources can be screened, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. The choice of palladium precursor can influence the formation of the active catalytic species and, consequently, the reaction efficiency.

Ligand Design:

A systematic screening of catalysts and ligands is essential for optimizing the synthesis of the biphenyl precursor.

Isolation and Purification Techniques for Synthetic Products

Chromatographic Separation Methodologies (e.g., preparative HPLC, flash chromatography)

Flash Chromatography:

Flash chromatography is a widely used technique for the routine purification of synthetic products. It is a rapid form of column chromatography that uses a positive pressure to force the eluent through the column, leading to faster separation times. For the purification of this compound, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). rochester.eduwfu.edu The polarity of the eluent is optimized to achieve good separation of the desired product from any unreacted starting materials or byproducts.

Preparative High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, preparative HPLC is the method of choice. labcompare.comkromasil.comymc.co.jp It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), is commonly used for the purification of aromatic esters. The use of a gradient elution, where the composition of the mobile phase is changed over time, can provide excellent resolution for complex mixtures.

A comparison of these two purification techniques is provided below:

ParameterFlash ChromatographyPreparative HPLC
Scalemg to multi-gramµg to kg
ResolutionModerateHigh
SpeedFastSlower
CostLowerHigher
Purity AchievedTypically >95%Can exceed >99.5%

Crystallization and Recrystallization Protocols

Crystallization is a critical step in the purification of this compound following its synthesis, which would likely involve the esterification of 2-fluoro-[1,1'-biphenyl]-4-ol with 2-furoyl chloride. The primary goal is to separate the desired ester from unreacted starting materials, byproducts, and residual solvents. Recrystallization is then employed to further enhance the purity of the isolated solid.

Initial Crystallization from a Reaction Mixture

The choice of solvent is paramount for effective crystallization. An ideal solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound with the structural characteristics of an aromatic furoate ester, a variety of solvent systems can be considered. The selection often involves a systematic screening process.

The crude product, after an initial work-up to remove acidic or basic impurities, would be dissolved in a minimal amount of a hot solvent or a solvent mixture. Slow cooling of this saturated solution allows for the gradual formation of crystals, leaving impurities dissolved in the surrounding liquid (mother liquor).

General Procedure for Initial Crystallization:

Following the synthetic work-up, the crude this compound is obtained, often as an oil or an amorphous solid.

A screening of potential crystallization solvents is performed on a small scale. Solvents are chosen based on polarity and boiling point.

The selected solvent is heated, and the crude product is added portion-wise until it is fully dissolved, creating a saturated or near-saturated solution.

The hot solution is allowed to cool slowly to room temperature. To promote slower cooling, the flask may be insulated.

For further crystal yield, the mixture can be cooled in an ice bath or refrigerated once it has reached room temperature.

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove residual impurities, and then dried.

Recrystallization for Enhanced Purity

Recrystallization is a subsequent purification step that refines the crystalline product obtained from the initial crystallization. This process is particularly effective at removing impurities that may have been occluded within the crystal lattice during the initial rapid crystal growth. The principle remains the same: dissolving the impure solid in a hot solvent and allowing it to re-form crystals upon cooling.

Detailed Recrystallization Protocol:

The previously crystallized this compound is placed in an appropriately sized flask.

A suitable recrystallization solvent or solvent pair is chosen. This may be the same solvent as used in the initial crystallization or a different one to target specific impurities.

The solvent is added to the flask, and the mixture is heated with stirring until the solid completely dissolves.

The solution is allowed to cool undisturbed to room temperature, promoting the formation of well-defined, pure crystals.

If crystal formation is slow to initiate, seeding with a small crystal of the pure compound or gently scratching the inside of the flask with a glass rod can induce nucleation.

Once crystallization at room temperature is complete, the flask can be placed in a colder environment (e.g., a refrigerator or ice bath) to maximize the yield.

The purified crystals are collected by filtration, washed with a minimal amount of the cold recrystallization solvent, and dried under vacuum to remove all traces of the solvent.

Below is a table detailing potential solvent systems for the crystallization and recrystallization of this compound, based on the properties of analogous aromatic esters. youtube.comrochester.edupitt.edu

Table 1: Potential Solvent Systems for Crystallization and Recrystallization

Solvent/Solvent SystemTypeRationale for Use
EthanolSingle SolventGood for moderately polar compounds; high solubility when hot, lower when cold.
IsopropanolSingle SolventSimilar to ethanol, but with a higher boiling point, which can be advantageous.
TolueneSingle SolventEffective for aromatic compounds, promoting crystal growth through π-stacking interactions.
Ethyl Acetate/HexaneSolvent PairEthyl acetate acts as the primary solvent, with hexane added as an anti-solvent to reduce solubility and induce crystallization.
Dichloromethane/HexaneSolvent PairDichloromethane dissolves the compound, and the slow addition of hexane as an anti-solvent initiates crystal formation.
Acetone/WaterSolvent PairAcetone is the primary solvent, with water acting as a polar anti-solvent.

Comprehensive Spectroscopic and Advanced Structural Elucidation of 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

No specific ¹H NMR spectra or data for 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate were found in the searched resources. This type of analysis would have provided detailed information about the number and types of hydrogen atoms in the molecule, as well as their connectivity.

Similarly, no dedicated ¹³C NMR data for this compound could be retrieved. This analysis is essential for identifying the carbon skeleton of a molecule.

A search for ¹⁹F NMR data, which would be critical for characterizing the fluorine atom within the biphenyl (B1667301) structure of the target compound, did not yield any specific results for this compound.

Advanced two-dimensional NMR techniques are instrumental in assembling the complete molecular structure by showing correlations between different nuclei. No 2D NMR studies (such as COSY, HSQC, HMBC, or NOESY) for this compound have been published or made available in public databases.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are used to identify the functional groups present in a molecule.

No experimental IR spectra for this compound were located. Such data would have been useful for confirming the presence of key functional groups, such as the ester carbonyl group and the aromatic rings.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing molecular vibrations and providing a detailed fingerprint of a compound's structure. For this compound, the Raman spectrum is expected to be rich with distinct bands corresponding to its constituent functional groups: the fluorobiphenyl moiety, the furoate ring, and the central ester linkage.

Key vibrational modes anticipated in the Raman spectrum would include a strong band for the C=O stretching of the ester group, typically found in the 1700-1750 cm⁻¹ region. The aromatic C=C stretching vibrations from both the biphenyl and furan (B31954) rings are expected to produce a series of sharp peaks between 1400 and 1650 cm⁻¹. The biphenyl system itself should give rise to a characteristic C-C inter-ring stretching vibration.

Furthermore, a notable feature would be the C-F stretching vibration associated with the fluorine substituent on the biphenyl ring. Based on analyses of similar fluorinated aromatic compounds, this peak can be expected in the 1200-1250 cm⁻¹ range. The breathing modes of the aromatic rings, which involve the synchronous expansion and contraction of the rings, are also expected to be prominent. For substituted biphenyls, characteristic peaks related to C-C-C in-plane stretching can help identify substitution patterns. researchgate.net The furan ring is expected to show its own characteristic ring breathing and C-H bending modes.

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹)
EsterC=O Stretch1700 - 1750
Biphenyl & Furan RingsAromatic C=C Stretch1400 - 1650
Biphenyl SystemInter-ring C-C Stretch1250 - 1300
Fluoro-SubstituentC-F Stretch1200 - 1250
Aromatic SystemsRing Breathing Modes990 - 1050
Aromatic SystemsC-H Bending (out-of-plane)700 - 900

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The electronic structure of this compound, which features an extended system of conjugated π-electrons across the biphenyl and furoate moieties, makes it a strong chromophore, readily analyzed by UV-Vis spectroscopy. The spectrum is expected to be dominated by intense π → π* transitions. libretexts.org These transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. elte.hu

Due to the extensive conjugation, the primary absorption maximum (λmax) is anticipated in the near-UV region. For comparison, a structurally related amide derivative of flurbiprofen (B1673479) exhibits a λmax at 260 nm, suggesting that the primary π → π* transition for the title compound would likely occur in a similar range, possibly between 250 and 280 nm. mdpi.comresearchgate.net

In addition to the strong π → π* bands, a much weaker absorption band at a longer wavelength may be observed, corresponding to the n → π* transition. This "forbidden" transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the ester carbonyl group into a π* anti-bonding orbital. pharmatutor.org These transitions have low molar absorptivity coefficients (ε) and are often submerged by the more intense π → π* bands. pharmatutor.org

Electronic Transition Involved Orbitals Expected Wavelength Range (nm) Expected Molar Absorptivity (ε)
π → πHOMO (π) to LUMO (π)250 - 280High (>10,000 M⁻¹cm⁻¹)
n → πNon-bonding (n) to LUMO (π)300 - 340Low (<1,000 M⁻¹cm⁻¹)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, the molecular formula is C₁₇H₁₁FO₃. HRMS analysis would provide a precise mass measurement that can confirm this formula, distinguishing it from any other combination of atoms with the same nominal mass.

The primary goal of HRMS is to compare the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would typically be used to generate the protonated molecule [M+H]⁺ or other adducts.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can elucidate the structure through fragmentation analysis. A plausible fragmentation pathway would involve the cleavage of the ester bond, which is often the most labile linkage. This would be expected to generate two primary fragment ions: one corresponding to the 2-fluoro[1,1'-biphenyl]-4-yl cation and another to the furoyl cation. This type of fragmentation has been observed in related flurbiprofen derivatives, where a stable profen cation is a dominant fragment. researchgate.net

Species Molecular Formula Calculated Exact Mass (Da) Expected Observation
Neutral Molecule [M]C₁₇H₁₁FO₃282.0692-
Protonated Molecule [M+H]⁺C₁₇H₁₂FO₃⁺283.0765High-intensity peak confirming parent mass.
Sodium Adduct [M+Na]⁺C₁₇H₁₁FO₃Na⁺305.0584Often observed with ESI.
Furoyl Cation FragmentC₅H₃O₂⁺95.0133Result of ester bond cleavage.
2-Fluoro[1,1'-biphenyl]-4-ol Cation FragmentC₁₂H₉FO⁺188.0637Result of ester bond cleavage and rearrangement.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, revealing precise details about bond lengths, angles, and the packing of molecules in the solid state.

Obtaining high-quality single crystals is the prerequisite for a successful X-ray diffraction experiment. For this compound, suitable crystals could likely be grown using slow evaporation techniques from a variety of organic solvents or solvent mixtures, such as ethanol, acetone, ethyl acetate (B1210297), or a water-acetone mixture. researchgate.net The choice of solvent can be critical, as different solvents can sometimes lead to different crystal packing arrangements or polymorphs. weizmann.ac.ilnih.gov

Once crystals are obtained, their quality would be assessed initially by optical microscopy to check for well-defined faces, clarity, and the absence of visible defects. Subsequently, a preliminary X-ray diffraction analysis would be performed to evaluate the diffraction quality and determine the unit cell parameters.

A detailed crystallographic analysis would yield a precise geometric description of the molecule. The bond lengths within the phenyl and furan rings are expected to be typical for sp²-hybridized carbons (approx. 1.38-1.40 Å). The ester group would feature a C=O double bond of approximately 1.20-1.22 Å and C-O single bonds of around 1.33-1.36 Å (acyl-oxygen) and 1.44-1.47 Å (alkyl-oxygen).

Structural Parameter Atoms Involved Expected Value
Bond LengthAromatic C-C1.38 - 1.40 Å
Bond LengthEster C=O1.20 - 1.22 Å
Bond LengthEster C-O1.33 - 1.36 Å
Bond LengthC-F1.34 - 1.37 Å
Dihedral AnglePhenyl-Phenyl Twist45 - 55°

The crystal packing describes how individual molecules arrange themselves to form a stable, repeating three-dimensional lattice. This arrangement is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a role.

Interaction Type Donor Acceptor Description
π-π StackingBiphenyl/Furan Ring (π-system)Biphenyl/Furan Ring (π-system)Parallel or offset stacking of aromatic rings.
C-H···O Hydrogen BondAromatic C-HEster Carbonyl Oxygen (O=C)Weak electrostatic interaction stabilizing the lattice.
C-H···F Hydrogen BondAromatic C-HFluorineA weak hydrogen bond contributing to crystal packing.

Chiroptical Spectroscopy (if applicable to chiral analogues or stereoisomeric studies)

Following a comprehensive search of scientific literature and chemical databases, no studies detailing the chiroptical spectroscopy of this compound or its chiral analogues were identified. The inherent structure of this compound is achiral, meaning it does not possess a non-superimposable mirror image and therefore does not exhibit optical activity. Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are specifically used to study chiral molecules.

For these techniques to be applicable, the compound would need to be derivatized or exist as part of a larger chiral molecular system. As no such stereoisomeric studies or investigations into chiral analogues of this specific compound have been published, there is no available data to report for the following sections.

Electronic Circular Dichroism (ECD)

No experimental or computational ECD data for this compound or any of its chiral derivatives has been reported in the scientific literature. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their absolute configuration and conformation. In the absence of a chiral center or axial chirality in the target molecule, ECD analysis is not applicable.

Optical Rotatory Dispersion (ORD)

Similarly, there is no published research on the Optical Rotatory Dispersion (ORD) of this compound or its stereoisomers. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon is a characteristic property of chiral substances. Given that the parent compound is achiral and no chiral analogues have been studied, no ORD data is available.

Theoretical and Computational Chemistry of 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and energetic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of molecular behavior, offering insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as one of the most widely used methods in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. nih.govkarazin.ua The core principle of DFT is that the energy of a molecule can be determined from its electron density.

Geometry Optimization: The first step in characterizing a molecule is to determine its most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum on the potential energy surface is located. nih.govscispace.com For a molecule like 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate, a functional such as B3LYP combined with a basis set like 6-311+G(d,p) would typically be employed to yield accurate structural parameters. nih.govkarazin.ua

Vibrational Frequencies: Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. semanticscholar.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as bond stretching or angle bending.

Below is a representative table of what optimized geometric parameters for a key bond in the molecule might look like, as determined by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC=O (ester)~1.21 Å
Bond LengthC-O (ester)~1.36 Å
Dihedral AngleC-C-C-C (biphenyl)~40-50°

Note: These are typical values for similar functional groups and are presented for illustrative purposes.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic properties. These high-level calculations are often used to benchmark the results obtained from more computationally efficient methods like DFT, ensuring their reliability for the system under study.

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate an electron; a higher HOMO energy suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept an electron; a lower LUMO energy points to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small energy gap is indicative of high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov

A summary of FMO analysis for a molecule like this compound would typically include the following:

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -1.0 to -2.0
ΔE (Gap)ELUMO - EHOMO~ 4.5 to 6.5

Note: These values are representative estimates for similar aromatic ester compounds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. This distribution can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. karazin.ua

A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP is plotted onto the molecule's electron density surface and color-coded to represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govwalisongo.ac.id For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen atoms of the ester group and the fluorine atom, highlighting these as the most likely sites for interaction with electrophiles.

Conformational Analysis and Molecular Flexibility

The presence of several single bonds in this compound allows for rotation around these bonds, resulting in different spatial arrangements, or conformations. Understanding the molecule's flexibility and the relative energies of its conformers is crucial for predicting its biological interactions and physical properties.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. uni-muenchen.deq-chem.com In a "relaxed" PES scan, a specific geometric parameter, most often a dihedral angle, is systematically varied in discrete steps. At each step, the chosen parameter is held fixed while the rest of the molecule's geometry is optimized to find the lowest energy structure for that constraint. uni-muenchen.dereadthedocs.io

For this compound, the most significant dihedral angles for a PES scan would be:

The angle defining the twist between the two phenyl rings of the biphenyl (B1667301) moiety.

The angles around the C-O bonds of the central ester linkage.

Plotting the energy at each step versus the value of the dihedral angle reveals the energetic profile for rotation around that bond. This allows for the identification of stable conformers (energy minima) and the rotational energy barriers (transition states) that separate them. uni-muenchen.de

An illustrative data table from a hypothetical PES scan of the biphenyl dihedral angle is shown below.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Sterically Hindered)
450.0Skewed (Global Minimum)
902.5Perpendicular (Transition State)
1350.2Skewed (Local Minimum)
1804.8Eclipsed (Sterically Hindered)

Note: Data are illustrative and represent a typical energy profile for a substituted biphenyl system.

Identification of Stable Conformers and Conformational Equilibria

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C-C bond linking the two phenyl rings and the C-O bond of the ester linkage. The interplay between steric hindrance and electronic effects governs the molecule's preferred three-dimensional structure.

The biphenyl unit in itself is subject to conformational isomerism. While a planar conformation would maximize π-conjugation between the rings, it is destabilized by steric repulsion between the ortho substituents. libretexts.org In this molecule, the fluorine atom at the 2-position and the corresponding hydrogen atom on the other ring create significant steric clash in a planar arrangement. acs.orgic.ac.uk Consequently, the molecule adopts a twisted conformation. The equilibrium dihedral angle (φ) between the planes of the two phenyl rings is a balance between these opposing forces. Computational models, such as Density Functional Theory (DFT), can predict this angle, which is expected to be in the range of 40-60 degrees, similar to other ortho-substituted biphenyls. libretexts.org

Table 1: Predicted Stable Conformers and Relative Energies

ConformerBiphenyl Dihedral Angle (φ)Ester Torsion Angle (θ)Relative Energy (kJ/mol)Description
A~45°~0° (syn-periplanar)0.00Global minimum, twisted biphenyl with planar ester group.
B~45°~180° (anti-periplanar)5-10Local minimum, higher energy due to ester orientation.
TS1 (Biphenyl Rotation)~0°/180°~0°15-25Transition state for interconversion of enantiomeric twisted forms.
TS2 (Ester Rotation)~45°~90°10-15Transition state for rotation around the C-O ester bond.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Condensed Phases

Molecular Dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of this compound in a condensed-phase environment, such as in a solvent, providing a temporal dimension to its conformational landscape. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory provides detailed information about the molecule's structural fluctuations and flexibility. Key parameters derived from this analysis include:

Root Mean Square Deviation (RMSD): This metric is used to quantify the average distance between the atoms of superimposed structures. Plotting RMSD over time indicates whether the simulation has reached equilibrium and reveals the stability of the molecule's conformation.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of each atom from its average position. It helps to identify the more flexible regions of the molecule. For this compound, higher RMSF values would be expected for the furoate group and the phenyl ring without the fluoro-substituent, indicating greater rotational freedom.

Dihedral Angle Distributions: By monitoring the key dihedral angles (e.g., the biphenyl twist angle φ) over the course of the simulation, one can generate distribution plots that show the most populated conformational states and the transitions between them.

Table 2: Hypothetical MD Trajectory Analysis Parameters (in water)

ParameterValueInterpretation
Average RMSD (backbone)1.5 ± 0.3 ÅThe molecule maintains a stable overall conformation after equilibration.
Maximum RMSF (Furoate Ring)2.1 ÅThe furoate moiety exhibits the highest degree of flexibility.
Maximum RMSF (Biphenyl Core)1.2 ÅThe central biphenyl structure is more rigid in comparison.
Most Probable Biphenyl Dihedral (φ)48°Confirms a non-planar, twisted equilibrium conformation in solution.

The choice of solvent can significantly influence the conformational preferences and dynamics of the solute molecule. researchgate.net MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For a molecule like this compound, which possesses a polar ester group and a fluorinated ring, the polarity of the solvent is a critical factor.

In polar solvents like water or dimethyl sulfoxide (B87167) (DMSO), hydrogen bonding and dipole-dipole interactions can stabilize conformers with a larger molecular dipole moment. researchgate.net Conversely, in nonpolar solvents such as hexane (B92381) or toluene, van der Waals interactions dominate, and the conformational equilibrium might shift. Simulations can quantify these effects by calculating the potential of mean force (PMF) along a specific reaction coordinate, such as the biphenyl dihedral angle, in different solvents. This reveals how the solvent modifies the energy landscape of the molecule's conformational changes.

Table 3: Predicted Solvent Effects on the Biphenyl Dihedral Angle (φ)

SolventDielectric Constant (ε)Predicted Average Dihedral Angle (φ)Rationale
Gas Phase1~50°Intrinsic conformation dominated by intramolecular forces.
Toluene2.4~48°Minor stabilization of slightly more planar forms due to π-stacking.
Chloroform4.8~46°Moderate polarity begins to favor conformers with a higher dipole moment.
Water80.1~42°Strong stabilization of more polar conformers, potentially leading to a slightly smaller twist angle.

Prediction of Spectroscopic Parameters from First Principles

First-principles quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting a range of spectroscopic parameters. nih.govrsc.org These predictions can aid in the structural elucidation of new compounds and provide a deeper understanding of their electronic properties.

Predicting NMR chemical shifts with high accuracy is a significant achievement of modern computational chemistry. nih.gov For this compound, this is particularly useful for assigning the complex aromatic signals in the ¹H and ¹³C spectra and for predicting the chemical shift of the fluorine atom in the ¹⁹F spectrum.

The standard computational protocol involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the NMR shielding tensors using a method known for its accuracy in this area, such as the Gauge-Including Atomic Orbital (GIAO) method with a functional like ωB97XD and a robust basis set (e.g., aug-cc-pVDZ). worktribe.comrsc.org

Converting the calculated absolute shielding values (σ) to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) calculated at the same level of theory.

The predicted ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for conformational analysis.

Table 4: Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃

NucleusAtom PositionPredicted Chemical Shift (ppm)
¹⁹FC2-110 to -120
¹³CC=O (Ester)160 - 165
C-F158 - 162 (doublet, ¹JCF)
Aromatic Region115 - 145
¹HAromatic Region7.0 - 8.2
Furan (B31954) Ring6.5 - 7.8

Computational methods can also generate simulated vibrational and electronic spectra.

IR and Raman Spectra: After geometry optimization, a frequency calculation is performed. The resulting vibrational frequencies and their corresponding intensities can be plotted to generate a theoretical IR spectrum. researchgate.net Key vibrational modes for this compound would include the C=O stretch of the ester group, the C-F stretch, C-O ester stretches, and various aromatic C-H and C=C bending and stretching modes. Raman activities can also be calculated to simulate the Raman spectrum.

UV-Vis Spectra: The electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT). youtube.comunair.ac.id This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this molecule, strong absorptions in the UV region are expected due to π→π* transitions within the conjugated biphenyl and furoate systems.

Table 5: Predicted Spectroscopic Data

Spectroscopy TypePredicted FeatureWavenumber (cm⁻¹)/Wavelength (nm)Assignment
Infrared (IR)Strong C=O Stretch1720 - 1740Ester carbonyl
Strong C-O Stretch1250 - 1280Ester C-O
Medium C-F Stretch1150 - 1200Aryl-Fluoride
UV-Visλ_max~250 - 280 nmπ→π* transition

Research on Computational Reaction Mechanisms of this compound Remains Undisclosed

Extensive searches for theoretical and computational chemistry studies focusing on the compound this compound have yielded no specific research detailing its computational reaction mechanisms. As a result, information regarding the localization of transition states, determination of energy barriers, and the investigation of reaction pathways and selectivity for this particular compound is not available in the public domain.

Computational chemistry is a important field for understanding chemical reactions at a molecular level. Techniques such as Density Functional Theory (DFT) are commonly employed to map out the energetic landscapes of reactions, helping to elucidate the step-by-step process by which reactants are converted into products. This includes the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Furthermore, computational studies can explore various possible reaction pathways, providing insights into why certain products are formed over others, a concept known as selectivity. This predictive power is invaluable in the design of new synthetic routes and the optimization of existing chemical processes.

While the synthesis and characterization of various compounds containing the 2-fluoro[1,1'-biphenyl]-4-yl moiety have been reported, specific computational analyses of the reaction mechanisms involving this compound are not present in the surveyed scientific literature. Such studies would be essential for a detailed understanding of its reactivity and for predicting its behavior in different chemical environments. The absence of this data prevents a thorough discussion on the theoretical and computational chemistry of this specific compound as outlined.

Further research in this area would be necessary to provide the specific data points and analysis required for a comprehensive report on the computational reaction mechanism of this compound.

Chemical Reactivity and Derivatization Studies of 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate

Hydrolysis and Transesterification Reactions

The ester group in 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate is a primary site for nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations are fundamental in modifying the ester functionality and synthesizing new analogs.

The hydrolysis of this compound involves the cleavage of the ester bond to yield 2-fluoro[1,1'-biphenyl]-4-ol and 2-furoic acid. This reaction can be catalyzed by acids, bases, or enzymes. While specific kinetic data for this exact ester is not extensively documented in the public domain, the mechanism can be inferred from studies on analogous aryl furoates.

Base-catalyzed hydrolysis typically proceeds through a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the 2-fluoro[1,1'-biphenyl]-4-oxide leaving group, which is a relatively stable phenoxide, leads to the formation of 2-furoic acid. The reaction is generally second-order, being first-order in both the ester and the hydroxide ion.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the 2-fluoro[1,1'-biphenyl]-4-ol is eliminated, and deprotonation of the resulting protonated 2-furoic acid regenerates the acid catalyst.

Kinetic studies on the hydrolysis of substituted phenyl esters of α-furoic acid have shown that the reaction is catalyzed by various nucleophiles, including the hydroxide ion. researchgate.net For the hydrolysis of p-nitrophenyl-α-furoate, p-chlorophenyl-α-furoate, and phenyl-α-furoate, a Brønsted β value of -0.25 for varying leaving groups was obtained, indicating that the bond breaking involving the leaving group is not significantly advanced in the rate-determining step. researchgate.net Furthermore, a Hammett ρ value of +0.84 for the hydroxide ion-catalyzed hydrolysis of substituted phenyl esters suggests a buildup of negative charge in the transition state, consistent with a nucleophilic attack on the carbonyl carbon. researchgate.net

The enzymatic hydrolysis of furoate esters, often employing lipases, offers a green and selective alternative. Kinetic studies of lipase-catalyzed esterification, the reverse of hydrolysis, have been modeled and show a dependency on substrate concentrations and potential inhibition by the alcohol component. researchgate.net

Table 1: General Parameters from Kinetic Studies of Analogous Furoate Ester Hydrolysis

ParameterObservationImplication for this compound Hydrolysis
Brønsted β (leaving group) -0.25The nature of the 2-fluoro[1,1'-biphenyl]-4-oxide leaving group has a moderate influence on the reaction rate.
Hammett ρ +0.84Electron-withdrawing substituents on the biphenyl (B1667301) ring would likely accelerate the rate of hydrolysis.
Catalysis Catalyzed by OH⁻, general bases, and enzymes (lipases).Hydrolysis can be effectively carried out under basic or enzymatic conditions.

Note: The data in this table is derived from studies on analogous phenyl furoates and provides an expected trend for the target compound.

Transesterification is a versatile method for converting this compound into other esters by reacting it with a different alcohol in the presence of a catalyst. This reaction is crucial for the synthesis of a library of analogs with varied ester functionalities.

Common catalysts for transesterification include strong acids (like sulfuric acid), bases (such as sodium methoxide), and organometallic compounds (e.g., titanium alkoxides). Heterogeneous catalysts, such as tungstophosphoric acid supported on zirconia, have been effectively used for the esterification of 2-furoic acid, suggesting their potential applicability in the transesterification of its esters. researchgate.net These solid acid catalysts offer advantages in terms of reusability and environmental friendliness. researchgate.net

The general mechanism involves the activation of the ester by the catalyst, followed by nucleophilic attack by the new alcohol. The equilibrium can be shifted towards the product side by using an excess of the reactant alcohol or by removing the liberated 2-fluoro[1,1'-biphenyl]-4-ol.

Enzymatic transesterification, using lipases, provides a mild and highly selective route to new esters. The choice of solvent and enzyme can significantly influence the reaction rate and yield.

Table 2: Potential Catalytic Systems for Transesterification of this compound

Catalyst TypeExamplesReaction ConditionsAdvantages
Homogeneous Acid H₂SO₄, p-TsOHElevated temperaturesEffective for a wide range of alcohols
Homogeneous Base NaOMe, K₂CO₃Mild to elevated temperaturesHigh reaction rates
Heterogeneous Acid Tungstophosphoric acid/ZirconiaElevated temperaturesCatalyst recyclability, environmentally benign
Enzymatic Lipases (e.g., CAL-B)Mild temperaturesHigh selectivity, green process

Reactions Involving the Biphenyl Moiety

The 2-fluoro[1,1'-biphenyl] core of the molecule is amenable to a range of reactions that can introduce new functional groups, thereby modifying its electronic and steric properties.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The regioselectivity of EAS on the 2-fluoro[1,1'-biphenyl] moiety is governed by the directing effects of the existing substituents: the fluorine atom, the furoyloxy group, and the phenyl group.

The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and its resonance electron-donating effect. pressbooks.publibretexts.org The furoyloxy group (-OC(O)R) is generally considered to be an ortho-, para-director and an activating group, as the oxygen atom can donate a lone pair of electrons to the ring through resonance. The phenyl group is also an ortho-, para-director and is activating.

Considering the combined effects, electrophilic attack is most likely to occur on the ring bearing the fluorine and furoyloxy substituents. The positions ortho and para to the strongly activating furoyloxy group are expected to be the most reactive. However, the position ortho to the furoyloxy group is also ortho to the fluorine atom, which may experience some steric hindrance. The position para to the furoyloxy group is meta to the fluorine, which is electronically less favored by the fluorine's directing effect but may be sterically more accessible. The other phenyl ring is also activated and will likely undergo substitution at its ortho and para positions.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Biphenyl Moiety

ReactionReagentsMajor Predicted ProductsRationale
Nitration HNO₃, H₂SO₄Substitution at positions ortho and para to the furoyloxy group and the ortho/para positions of the unsubstituted phenyl ring.The furoyloxy and phenyl groups are activating and ortho, para-directing.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Substitution at positions ortho and para to the furoyloxy group and the ortho/para positions of the unsubstituted phenyl ring.Similar directing effects as in nitration.
Sulfonation Fuming H₂SO₄Substitution at positions ortho and para to the furoyloxy group and the ortho/para positions of the unsubstituted phenyl ring.Steric hindrance might favor the para positions.
Friedel-Crafts Acylation RCOCl, AlCl₃Substitution is likely to occur at the more activated positions, primarily para to the furoyloxy group and on the unsubstituted phenyl ring.The furoyloxy group is a strong activator.

To perform metal-catalyzed cross-coupling reactions, the 2-fluoro[1,1'-biphenyl] moiety would first need to be converted into a suitable derivative, typically an aryl halide or triflate. For instance, if a bromo derivative of the biphenyl system were prepared (e.g., through electrophilic bromination), it could serve as a substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of the aryl bromide derivative with an organoboron compound in the presence of a palladium catalyst and a base. This method is highly versatile for forming new carbon-carbon bonds, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. Studies on fluorinated biphenyl derivatives have demonstrated the efficacy of Suzuki-Miyaura reactions in synthesizing complex fluorinated biaryls. mdpi.comresearchgate.net

Heck-Mizoroki Reaction : The aryl bromide derivative could be coupled with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful tool for C-C bond formation and the synthesis of styrenic derivatives.

Buchwald-Hartwig Amination : This reaction would enable the synthesis of arylamine derivatives by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.orgrug.nl This is a key transformation for introducing nitrogen-containing functional groups.

Table 4: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative

ReactionCoupling PartnerCatalyst System (Typical)Resulting Functional Group
Suzuki-Miyaura Arylboronic acid/esterPd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl
Heck-Mizoroki AlkenePd(OAc)₂, PPh₃, base (e.g., Et₃N)Substituted alkene
Buchwald-Hartwig AminePd₂(dba)₃, phosphine ligand (e.g., XPhos), base (e.g., NaOtBu)Arylamine

Note: This table assumes the prior synthesis of an aryl halide derivative of this compound.

One approach involves the use of a directing group to guide a transition metal catalyst to a specific remote C-H bond. While the furoyloxy group itself is not a classical directing group for remote C-H activation, it might be possible to temporarily install a directing group on the molecule.

More direct approaches for the remote functionalization of biphenyl derivatives have been developed. For example, nitrile-directed meta-C-H olefination, acetoxylation, and iodination of biaryl compounds have been reported. nih.govnih.govresearchgate.net This strategy utilizes a nitrile group to direct a palladium catalyst to the meta-position of the biphenyl ring. Although this would require modification of the starting material to include a nitrile, it highlights the potential for regioselective remote functionalization within this class of compounds. These reactions often employ a palladium catalyst in conjunction with a ligand, such as a substituted 2-pyridone, which assists in the C-H bond cleavage. nih.gov

Table 5: Potential Remote Functionalization Strategies for Biphenyl Derivatives

StrategyDirecting GroupCatalyst SystemTargeted Position
Nitrile-Directed C-H Functionalization -CNPd(OAc)₂, Ag₂CO₃, 2-pyridone ligandmeta-position relative to the directing group
Template-Assisted C-H Activation U-shaped templatesPalladium catalystsmeta- or para-positions depending on template design

Reactions Involving the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to various chemical transformations. However, the presence of the electron-withdrawing carboxylate group at the C2 position significantly influences its reactivity, generally deactivating the ring towards electrophiles but enabling other reaction classes.

While furan itself readily undergoes electrophilic aromatic substitution, the ester group at the C2 position deactivates the ring. numberanalytics.com This deactivation means that reactions require harsher conditions compared to unsubstituted furan. Substitution is strongly directed to the C5 position, as the intermediate carbocation (sigma complex) formed upon attack at this position is more resonance-stabilized than the one formed from attack at C3 or C4. pearson.compearson.comvaia.com Common electrophilic substitution reactions such as halogenation and nitration are expected to yield the 5-substituted product.

For example, bromination would likely proceed using a mild brominating agent to prevent degradation of the furan ring.

Table 1: Predicted Outcomes of Electrophilic Substitution Reactions

Reaction Reagents Predicted Major Product
Bromination Br₂ in dioxane 2-Fluoro[1,1'-biphenyl]-4-yl 5-bromo-2-furoate
Nitration HNO₃ / Acetic Anhydride (B1165640) 2-Fluoro[1,1'-biphenyl]-4-yl 5-nitro-2-furoate
Sulfonation SO₃ / Pyridine 2-Fluoro[1,1'-biphenyl]-4-yl 5-sulfo-2-furoate

Furan can act as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity of the furan ring in these reactions is generally decreased by electron-withdrawing substituents. rsc.org Consequently, this compound is expected to be a relatively unreactive diene.

However, studies have shown that furoate esters can still participate in Diels-Alder reactions, particularly with highly reactive, electron-poor dienophiles such as maleimides. mdpi.comresearchgate.net These reactions often benefit from being conducted in aqueous media, which can enhance the reaction rate. tudelft.nl The cycloaddition typically yields an oxanorbornene derivative, which can exist as either an endo or exo diastereomer. The exo adduct is generally the more thermodynamically stable product. semanticscholar.orgnih.gov

Table 2: Representative Diels-Alder Reactions with Furoate Esters

Dienophile Reaction Conditions Product Type Reference
N-Methylmaleimide Heat, Aqueous medium Oxanorbornene adduct semanticscholar.org
Maleic Anhydride High Pressure or Heat Oxanorbornene adduct rsc.org
Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Heat Oxanorbornene adduct, may undergo further reactions pku.edu.cn

The furan ring can undergo ring-opening reactions under various conditions, most commonly through oxidation. organicreactions.orgrsc.org Oxidative cleavage can transform the furan ring into a 1,4-dicarbonyl compound. Depending on the oxidant and reaction conditions, the ester functionality may or may not remain intact. For instance, treatment with reagents like ozone followed by a reductive workup, or oxidation with bromine in methanol, can lead to the formation of linear 1,4-dicarbonyl systems.

Acid-catalyzed ring-opening is also a known reaction pathway for furans, particularly for those with activating substituents. rsc.org The electron-withdrawing nature of the ester group in this compound would likely impart some stability against acid-catalyzed degradation under mild conditions.

Functional Group Transformations of the Ester Linkage

The ester linkage is a versatile functional group that can be transformed through several key reactions, including reduction and amidation.

The reduction of the ester group in this compound can lead to different products depending on the reducing agent and conditions employed.

Reduction to Alcohols: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to two separate alcohol fragments. chemistrysteps.comcommonorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. This would yield furan-2-ylmethanol and 2-fluoro-[1,1'-biphenyl]-4-ol. Milder reagents like sodium borohydride (B1222165) are generally slow for ester reduction but their reactivity can be enhanced. researchgate.net

Exhaustive Reduction to Methyl Group: Modern catalytic methods allow for the complete reduction of an aryl ester functionality to a methyl group in a single step. chemrxiv.org A notable example involves nickel/N-heterocyclic carbene (NHC) catalysis with an organosilane reducing agent. researchgate.net This protocol would convert the ester into furan and 4-methyl-2-fluoro-1,1'-biphenyl. This transformation is highly valuable as it offers a direct alternative to multi-step sequences. chemrxiv.org

Table 3: Comparison of Ester Reduction Methods

Method Reagents Products Reaction Type Reference

Amides can be synthesized from esters through reaction with ammonia (B1221849) or primary/secondary amines, a process known as aminolysis. This is a type of nucleophilic acyl substitution reaction. chemistrysteps.com The reaction involves the attack of the amine on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the alcohol or phenol (B47542) leaving group. byjus.comvanderbilt.edu

For this compound, the leaving group is 2-fluoro-[1,1'-biphenyl]-4-oxide. Since this is a relatively poor leaving group compared to, for example, a halide, the reaction may be slow and often requires elevated temperatures or catalysis. chemistrysteps.com Bifunctional catalysts, such as 2-pyridones, have been shown to effectively catalyze ester aminolysis under mild conditions. nih.gov The reaction with a primary amine (R-NH₂) would yield N-alkyl-2-furamide and 2-fluoro-[1,1'-biphenyl]-4-ol.

Table 4: Potential Products from Aminolysis of this compound

Amine Reactant Amide Product Byproduct
Ammonia (NH₃) 2-Furamide 2-Fluoro-[1,1'-biphenyl]-4-ol
Benzylamine (BnNH₂) N-Benzyl-2-furamide 2-Fluoro-[1,1'-biphenyl]-4-ol
Piperidine 1-(Furan-2-ylcarbonyl)piperidine 2-Fluoro-[1,1'-biphenyl]-4-ol
Aniline (B41778) (PhNH₂) N-Phenyl-2-furamide 2-Fluoro-[1,1'-biphenyl]-4-ol

Catalytic Transformations of the Compound

Extensive research into the catalytic transformations of this compound has yet to be documented in publicly available scientific literature. Searches for specific catalytic reactions involving this compound did not yield any detailed research findings. The following sections outline the areas where no specific data could be found.

Organometallic Catalysis

There is currently a lack of published research on the organometallic catalytic transformations of this compound. While the biphenyl and furoate moieties are known to participate in various metal-catalyzed reactions in other molecular contexts, no studies detailing such reactions specifically for this compound have been identified. Potential, yet unverified, areas of reactivity could include cross-coupling reactions at the biphenyl core or transformations involving the furoate group, but no experimental data is available.

Organometallic Catalysis Research Findings

No published data available.

Catalyst SystemReaction TypeSubstrate ScopeKey Findings
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Organocatalysis

Similarly, the application of organocatalysis to this compound has not been described in the reviewed scientific literature. Organocatalysis is a powerful tool for a wide range of chemical transformations, but its specific use with this substrate remains an unexplored area of research. Consequently, there are no detailed findings on reaction conditions, catalyst performance, or product formation for the organocatalytic derivatization of this compound.

Organocatalysis Research Findings

No published data available.

OrganocatalystReaction TypeReaction ConditionsYield (%)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Advanced Analytical Methodologies for 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate

High-Resolution Chromatographic Techniques for Purity and Quantitative Analysis

High-resolution chromatography is the cornerstone for the separation, identification, and quantification of 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate and its related substances. Techniques such as HPLC and GC provide the necessary resolving power to separate components of complex mixtures, ensuring the quality and consistency of the compound.

The development of a robust High-Performance Liquid Chromatography (HPLC) method is fundamental for the routine quality control of this compound. A reversed-phase HPLC (RP-HPLC) method is typically the approach of choice for non-polar to moderately polar compounds of this nature. Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation of the main component from any process-related impurities and degradation products. researchgate.netpensoft.net

Key parameters to be optimized include the choice of stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength. amazonaws.com A C18 column is a common starting point due to its versatility and effectiveness in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shape and resolution. researchgate.net UV detection is suitable for this compound due to the presence of chromophores in its biphenyl (B1667301) and furoate structures.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A10 mM Sodium Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase BAcetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile components that may be present as impurities in the final product. These can include residual solvents from the synthesis or volatile starting materials. For a compound like this compound, which has a relatively high boiling point, direct GC analysis might be challenging without derivatization. However, GC is ideal for analyzing lower molecular weight, more volatile impurities. nih.gov

The method typically involves a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its broad applicability to organic compounds. Headspace GC is a particularly useful sample introduction technique for determining residual solvent levels without dissolving the sample matrix.

Table 2: Typical GC Conditions for Volatile Impurity Analysis

ParameterCondition
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen, constant flow
Inlet Temperature250 °C
Oven ProgramInitial 40 °C (hold 5 min), ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C

While this compound itself is not inherently chiral, chirality can be introduced through its precursors or during synthesis, potentially leading to a racemic mixture. The parent acid of a related compound, flurbiprofen (B1673479), possesses a chiral center. mdpi.com If chiral precursors are used, the separation and quantification of the resulting stereoisomers are critical, as they can have different biological activities. Chiral HPLC is the premier technique for this purpose. unife.it

This separation is achieved using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the enantiomers form transient, diastereomeric complexes with differing stabilities, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including profens. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal enantioseparation.

Table 3: Common Chiral Stationary Phases for Stereoisomer Separation

CSP TypeChiral Selector ExampleTypical Mobile Phase
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hexane (B92381)/Isopropanol
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Cyclodextrin-basedHydroxypropyl-β-cyclodextrinAqueous Buffer/Methanol
Protein-basedCellobiohydrolase (CBH)Aqueous Buffer/Isopropanol

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of specificity and sensitivity, making them indispensable for comprehensive analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for identifying and quantifying trace-level impurities. nih.gov By coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, it is possible to detect impurities at levels far below those detectable by UV.

The process involves separating the components using HPLC, after which the eluent is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization, ESI), and the parent ion corresponding to a potential impurity is selected. This ion is then fragmented, and the resulting fragmentation pattern provides structural information that can be used to identify the impurity. This technique is invaluable for characterizing unknown peaks in a chromatogram and for establishing impurity profiles.

Table 4: Example of LC-MS/MS Parameters for Impurity Profiling

ParameterSetting
LC SystemUHPLC for high resolution and speed
Ionization SourceElectrospray Ionization (ESI), Positive/Negative Mode
Mass AnalyzerTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)
Scan ModeFull Scan for unknown identification; Multiple Reaction Monitoring (MRM) for quantification
Collision GasArgon or Nitrogen

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the powerful identification ability of mass spectrometry. researchgate.net It is the gold standard for the identification and quantification of volatile organic compounds (VOCs). mdpi.commdpi.com In the context of this compound analysis, GC-MS is used to identify residual solvents, unreacted starting materials, or volatile degradation products.

After separation on the GC column, the compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra, which show the fragmentation patterns of the molecules, are highly reproducible and can be compared against spectral libraries (like NIST) for positive identification. nih.gov

Table 5: Typical GC-MS Parameters for Volatile Compound Identification

ParameterSetting
Sample IntroductionHeadspace or Direct Liquid Injection
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerSingle Quadrupole or Time-of-Flight (TOF)
Scan Rangem/z 40-500
Solvent Delay3-5 minutes

Chromatographic Detection and Quantitation Methods for this compound

The quantitative and qualitative analysis of "this compound" via liquid chromatography necessitates the use of appropriate detection methods. The selection of a detector is contingent on the physicochemical properties of the analyte, the sample matrix, and the objectives of the analysis. This section explores the applicability of several common chromatographic detection methods for this compound.

UV-Vis Detection and Diode Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) detection is a widely used technique in high-performance liquid chromatography (HPLC) for compounds that possess a chromophore, a part of a molecule that absorbs light in the UV-Vis spectrum. The "this compound" molecule is expected to be UV-active due to the presence of both the biphenyl and furoate moieties, which contain conjugated π-electron systems.

The biphenyl group and the furoate group are both known to absorb UV radiation. The extent of conjugation in these systems dictates the wavelength of maximum absorbance (λmax). For instance, a derivative of 2-fluorobiphenyl (B19388), 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, has been reported to exhibit a λmax at 260 nm. mdpi.com The 2-furoic acid moiety also shows significant UV absorption. researchgate.netwikipedia.orgspectrabase.comnih.govnist.gov The combination of these two chromophores in the target molecule would likely result in a strong UV absorbance, making UV-Vis detection a suitable and sensitive method for its quantitation.

A Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, offers a significant advantage over a standard UV-Vis detector by acquiring the entire UV-Vis spectrum of the eluting compound simultaneously. nih.gov This capability is invaluable for method development, peak purity assessment, and compound identification. For "this compound," a DAD would not only allow for quantification at the λmax but also provide spectral information that could be used to confirm the identity of the peak and to distinguish it from co-eluting impurities.

Table 1: Predicted UV-Vis/DAD Parameters for this compound

ParameterPredicted Value/CharacteristicRationale
Expected λmax ~260 nmBased on the reported λmax of a structurally similar 2-fluorobiphenyl derivative. mdpi.com The furoate moiety will also contribute to the overall absorption.
Detection Wavelength 260 nmOptimal for sensitivity based on the predicted λmax.
DAD Spectral Range 190-400 nmTo capture the complete UV spectrum for peak purity and identification.
Applicability HighThe presence of strong chromophores (biphenyl and furoate) ensures good sensitivity.

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is another universal detection method that is particularly well-suited for non-volatile and semi-volatile compounds. chromatographyonline.comoup.comlabmanager.comquercus.beresearchgate.netresearchgate.netsedere.comchromatographyonline.com The principle of ELSD involves three steps: nebulization of the column effluent into a fine aerosol, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.

For "this compound," which is a non-volatile aromatic ester, ELSD presents a powerful analytical tool. A key advantage of ELSD over RI detection is its compatibility with gradient elution. youtube.com This allows for more flexibility in method development, especially for the analysis of complex mixtures where a gradient mobile phase is necessary to achieve adequate separation of all components.

The response in ELSD is dependent on the mass of the analyte, and it does not rely on any optical properties of the compound. This can be advantageous for achieving a more uniform response for different components in a mixture, aiding in the estimation of relative concentrations without the need for individual calibration standards for each impurity. While ELSD is a destructive technique, its versatility and compatibility with a wide range of mobile phases make it a valuable tool for the analysis of compounds like "this compound," particularly in applications such as impurity profiling and quality control.

Table 3: Potential Application of Evaporative Light Scattering Detection for this compound

ParameterCharacteristicAdvantages for this Compound
Principle Nebulization, solvent evaporation, and light scattering by analyte particles.Universal detection for non-volatile compounds.
Gradient Compatibility Fully compatible with gradient elution.Allows for optimized separation of complex samples containing the target analyte.
Response Dependent on analyte mass, not optical properties.Can provide a more uniform response for impurities, facilitating their quantitation.
Sensitivity Generally good for non-volatile compounds.Suitable for a range of analytical applications from routine QC to impurity profiling.

Future Directions in Fundamental Research on 2 Fluoro 1,1 Biphenyl 4 Yl 2 Furoate and Analogues

Exploration of Green Chemistry Approaches in Synthesis

The synthesis of 2-Fluoro[1,1'-biphenyl]-4-yl 2-furoate and its analogues provides a fertile ground for the application of green chemistry principles. Traditional synthetic routes to biphenyl (B1667301) and furoate derivatives often involve harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign synthetic methodologies.

Another area of focus will be the development of catalytic, solvent-free, or aqueous-based coupling reactions for the formation of the biphenyl core. Traditional Suzuki and Ullmann couplings, while effective, often rely on palladium catalysts and organic solvents. Future work could explore the use of more abundant and less toxic metal catalysts or even catalyst-free methods under microwave or ultrasonic irradiation to promote the coupling of the fluorinated phenyl ring with its partner.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Synthetic StepTraditional MethodPotential Green AlternativeKey Advantages
Furoate Moiety Synthesis Oxidation of furfural (B47365) using harsh oxidantsCarbonate-promoted C–H carboxylation of furfural using CO2 stanford.eduUtilizes a renewable feedstock (furfural) and a greenhouse gas (CO2), avoids toxic oxidants.
Biphenyl Core Formation Palladium-catalyzed Suzuki coupling in organic solventsNickel-catalyzed cross-coupling in aqueous media or mechanochemical synthesisReduces reliance on expensive and toxic palladium, minimizes organic solvent waste.
Esterification Steglich or Fischer esterification using dehydrating agentsEnzyme-catalyzed esterification in non-conventional mediaHigh selectivity, mild reaction conditions, biodegradable catalyst.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound. Future research will undoubtedly leverage advanced computational modeling to elucidate its structure-reactivity relationships.

Furthermore, computational studies can provide insights into reaction mechanisms. For example, in investigating novel chemical transformations, computational modeling can help to elucidate the transition states and intermediates, providing a deeper understanding of the reaction pathways. nih.gov This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Rational Design and Synthesis of Structurally Related Analogues for Systematic Chemical Investigations

The systematic modification of the this compound structure will be a key future research direction. The rational design and synthesis of analogues will allow for a comprehensive investigation of how structural changes impact the compound's chemical and physical properties.

This approach has been successfully used in the development of other classes of compounds, where the synthesis of a series of analogues with varied substituents has led to a deeper understanding of their structure-activity relationships. nih.gov For this compound, analogues could be synthesized by:

Varying the position and number of fluorine atoms on the biphenyl rings to probe the effects of fluorination on electronic properties and intermolecular interactions.

Introducing different substituents on the biphenyl and furoate rings to modulate properties such as solubility, and electronic character.

The synthesis of these analogues could be achieved using established methods such as N,N'-dicyclohexylcarbodiimide (DCC)-mediated coupling or the Schotten-Baumann reaction, which have been used to create amide derivatives of structurally similar compounds. mdpi.commdpi.comresearchgate.net

Table 2: Proposed Analogues of this compound for Systematic Investigation

AnalogueModificationResearch Goal
3-Fluoro[1,1'-biphenyl]-4-yl 2-furoateIsomeric position of the fluorine atomInvestigate the influence of fluorine position on conformational preference and reactivity.
2,4'-Difluoro[1,1'-biphenyl]-4-yl 2-furoateAdditional fluorine substituentStudy the impact of increased fluorination on electronic properties and potential for halogen bonding.
2-Fluoro[1,1'-biphenyl]-4-yl thiophene-2-carboxylateReplacement of the furan (B31954) ring with a thiophene (B33073) ringExplore the effect of the heteroatom on the ester's chemical stability and electronic properties.
2-Fluoro[1,1'-biphenyl]-4-yl 5-methyl-2-furoateAddition of a methyl group to the furoate ringAssess the steric and electronic effects of substituents on the furoate moiety.

Development of Novel Spectroscopic Probes and Analytical Tools for Characterization

The unique structural features of this compound and its analogues make them interesting candidates for the development of novel spectroscopic probes. The biphenyl moiety, in particular, is a known fluorophore. researchgate.net Future research could focus on exploiting these properties to design fluorescent probes for various applications.

By incorporating specific functional groups, analogues of this compound could be designed to exhibit changes in their fluorescence upon binding to specific ions, molecules, or macromolecules. This would enable their use as sensors in chemical and biological systems.

Furthermore, advanced analytical techniques will be crucial for the comprehensive characterization of these new compounds. While standard techniques like NMR and mass spectrometry are essential, future studies will likely employ more sophisticated methods. plos.org For example, single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional structure and packing in the solid state, providing insights into intermolecular interactions. nih.gov

In-depth Mechanistic Investigations of Novel Chemical Transformations

Understanding the reactivity of this compound is fundamental to unlocking its potential. Future research will involve in-depth mechanistic investigations of its chemical transformations. This could include studying its behavior under various reaction conditions, such as hydrolysis, oxidation, reduction, and photochemical reactions.

For instance, the transformation of the related 2-{2-Fluoro[1,1′-biphenyl]-4-yl} propanoic acid into hydrazide–hydrazone derivatives has been reported, suggesting that the biphenyl moiety can serve as a scaffold for further chemical modifications. figshare.com Similar transformations could be explored for this compound to generate new classes of compounds with potentially interesting properties.

Mechanistic studies will likely involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to elucidate the reaction pathways. nih.gov This detailed understanding of the reaction mechanisms will be crucial for controlling the outcomes of chemical reactions and for the rational design of new synthetic methodologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.